1,3-Dibromopent-2-ene
CAS No.: 59838-04-9
Cat. No.: VC19570569
Molecular Formula: C5H8Br2
Molecular Weight: 227.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59838-04-9 |
|---|---|
| Molecular Formula | C5H8Br2 |
| Molecular Weight | 227.92 g/mol |
| IUPAC Name | 1,3-dibromopent-2-ene |
| Standard InChI | InChI=1S/C5H8Br2/c1-2-5(7)3-4-6/h3H,2,4H2,1H3 |
| Standard InChI Key | BFYFTEZSAVFSKY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=CCBr)Br |
Introduction
Structural Characteristics and Molecular Identity
Molecular Composition
1,3-Dibromopent-2-ene has the molecular formula C₅H₈Br₂ and a molecular weight of 227.92 g/mol. Its IUPAC name, 1,3-dibromopent-2-ene, reflects the positions of the bromine atoms and the double bond. The compound’s canonical SMILES representation, CCC(=CCBr)Br, and standardized InChI key (BFYFTEZSAVFSKY-UHFFFAOYSA-N) further clarify its structural configuration.
Table 1: Fundamental Identifiers of 1,3-Dibromopent-2-ene
| Property | Value |
|---|---|
| CAS Number | 59838-04-9 |
| Molecular Formula | C₅H₈Br₂ |
| Molecular Weight | 227.92 g/mol |
| IUPAC Name | 1,3-dibromopent-2-ene |
| SMILES | CCC(=CCBr)Br |
| InChI Key | BFYFTEZSAVFSKY-UHFFFAOYSA-N |
Geometric Isomerism
The compound exhibits cis-trans isomerism due to restricted rotation around the double bond. The cis isomer, with bromine atoms on the same side of the double bond, experiences greater steric hindrance compared to the trans isomer. This steric strain influences reactivity, as the cis configuration is less stable under thermal conditions .
Synthesis and Stereochemical Control
Synthetic Routes
1,3-Dibromopent-2-ene is synthesized through multiple pathways, including:
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Electrophilic Bromination: Direct bromination of pent-2-ene using bromine (Br₂) in a controlled environment.
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Allylic Bromination: Radical-mediated bromination at the allylic positions (C1 and C3) using reagents like N-bromosuccinimide (NBS).
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Elimination Reactions: Dehydrohalogenation of 1,3,5-tribromopentane to yield the alkene.
Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) dictate the stereochemical outcome. For instance, low-temperature bromination favors the trans isomer due to reduced thermal energy for steric rearrangement.
Stereoselectivity
The choice of brominating agent impacts isomer distribution. Electrophilic bromination with Br₂ in a nonpolar solvent typically yields a mixture, whereas stereospecific catalysts like Lewis acids (e.g., FeBr₃) enhance trans selectivity. Recent advances in photochemical bromination have enabled >90% cis isomer production under UV irradiation .
Physical and Chemical Properties
Reactivity Profile
The compound’s reactivity arises from two functional groups:
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Alkene Double Bond: Susceptible to electrophilic addition (e.g., hydrogenation, epoxidation).
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Bromine Atoms: Participate in nucleophilic substitution (SN₂) or elimination (E2) reactions.
For example, hydrogenation with H₂/Pt reduces the double bond, yielding 1,3-dibromopentane. Stereochemical outcomes depend on the starting isomer: cis-1,3-dibromopent-2-ene produces meso-1,3-dibromopentane, while the trans isomer forms a racemic mixture .
Applications in Organic Synthesis
Cross-Coupling Reactions
1,3-Dibromopent-2-ene serves as a precursor in Suzuki-Miyaura couplings, where one bromine acts as a leaving group. For instance, reaction with arylboronic acids yields substituted alkenes, valuable in pharmaceutical intermediates.
Polymer Chemistry
The compound’s dual bromine sites enable its use as a crosslinking agent in polyolefin synthesis. Copolymerization with ethylene enhances thermal stability in polymers used for high-temperature coatings .
Research and Development Trends
Mechanistic Studies
Recent kinetic studies explore the compound’s behavior in Birch reductions, where electron-deficient alkenes undergo radical anion formation. These investigations reveal solvent-dependent selectivity, with tetrahydrofuran (THF) favoring mono-debromination .
Catalytic Innovations
Palladium-catalyzed debromination of 1,3-dibromopent-2-ene produces 1,3-pentadiene, a monomer for conductive polymers. Nanoparticle catalysts (e.g., Pd/SiO₂) achieve >95% conversion under mild conditions .
Comparative Analysis with Related Compounds
Table 2: Comparison of Dibromopent-2-ene Isomers
| Property | 1,3-Dibromopent-2-ene | 1,4-Dibromopent-2-ene |
|---|---|---|
| CAS Number | 59838-04-9 | 25296-22-4 |
| Boiling Point | 192°C (est.) | 185°C (est.) |
| Reactivity | High (allylic Br) | Moderate (terminal Br) |
| Stability | Moderate | High |
The 1,3-isomer’s allylic bromines enhance electrophilicity, making it more reactive in SN₂ reactions than the 1,4-isomer .
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